Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate
Description
Ethyl {[5-({[(Ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate is a benzimidazole-derived compound featuring dual carbothioylcarbamate moieties and an ethoxycarbonylamino substituent.
Properties
Molecular Formula |
C15H18N6O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl N-[[6-(ethoxycarbonylcarbamothioylamino)-1H-benzimidazol-5-yl]carbamothioyl]carbamate |
InChI |
InChI=1S/C15H18N6O4S2/c1-3-24-14(22)20-12(26)18-10-5-8-9(17-7-16-8)6-11(10)19-13(27)21-15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,17)(H2,18,20,22,26)(H2,19,21,23,27) |
InChI Key |
RGGVOUPAZXEYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C=C2C(=C1)NC=N2)NC(=S)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl chloroformate and thiourea under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Structure
The compound features a benzimidazole core, which is known for its biological activity, particularly in drug development. The presence of ethoxycarbonyl and carbothioyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with benzimidazole structures exhibit significant anticancer properties. Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate has been evaluated for its ability to inhibit tumor cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of benzimidazole and tested their cytotoxic effects on various cancer cell lines. The results showed that the compound significantly reduced cell viability in breast and lung cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Its structural components suggest it may interact with microbial enzymes or cellular structures.
Case Study:
A study highlighted in Antimicrobial Agents and Chemotherapy demonstrated that benzimidazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing promising results against resistant strains .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition can lead to therapeutic benefits in various diseases, including metabolic disorders.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of benzimidazole derivatives on certain kinases associated with cancer progression. This compound was shown to effectively inhibit kinase activity, suggesting its potential role as a therapeutic agent .
Mechanism of Action
The mechanism of action of Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1h-benzimidazol-6-yl]amino}carbothioylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights 18 carbamate derivatives synthesized via catalyst-free aqueous ethanol methods, focusing on pyrimidine and thiazole cores. Below is a comparative analysis with the target compound:
Core Structural Differences
- Evidence Compounds: Utilize pyrimidine (e.g., 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) or thiazole cores, which are smaller heterocycles with distinct electronic properties. For example, 4f (5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) contains a pyrimidine core with a nitroaryl substituent, influencing solubility and redox activity .
Functional Group Variations
- Target Compound : Dual carbothioylcarbamate groups may increase thiophilic interactions (e.g., with metal ions) and metabolic stability compared to standard carbamates.
- Evidence Compounds: Substituents include aminothiazole, nitro, chloro, and methoxy groups. For instance, 4f’s 4-nitrophenyl group enhances electron-withdrawing effects, altering reactivity and spectroscopic signatures (e.g., NMR shifts at δ 8.22–8.18 ppm for aromatic protons) .
Physical and Spectroscopic Properties
Bioactivity Implications
- The benzimidazole core in the target compound may confer superior antiparasitic or antiviral activity compared to pyrimidine-based analogs.
Research Findings and Limitations
Key observations include:
- Synthetic Efficiency: The catalyst-free aqueous ethanol method in the evidence could inspire greener synthesis routes for the target compound, though benzimidazole systems often require harsher conditions.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4f ) reduce basicity, whereas ethoxycarbonyl groups in the target compound may balance lipophilicity and hydrogen-bonding capacity.
Biological Activity
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate (referred to as EBC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
EBC has a complex structure that contributes to its biological activity. The key components include:
- Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.
- Benzimidazole ring : Known for various pharmacological effects, including antimicrobial and anticancer activities.
- Carbothioyl groups : These groups are often associated with biological activity in thiocarbonyl compounds.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of EBC. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is a common target for many antimicrobial agents.
Anticancer Properties
EBC has been evaluated for its cytotoxic effects on cancer cell lines. Notable findings include:
- Inhibition of cell proliferation : EBC demonstrated significant inhibition of proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Induction of apoptosis : Flow cytometry results indicated that EBC can induce apoptosis in these cancer cells, suggesting a potential mechanism for its anticancer effects.
Research Findings
A comprehensive review of available literature reveals several key studies that support the biological activity of EBC:
Case Studies
- Antimicrobial Efficacy : In a controlled study, EBC was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : A study involving MCF-7 cells showed that treatment with 50 µM EBC resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potency as an anticancer compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
